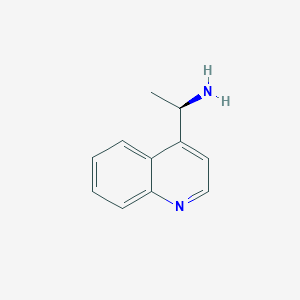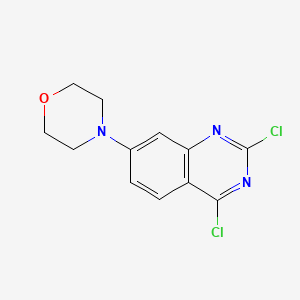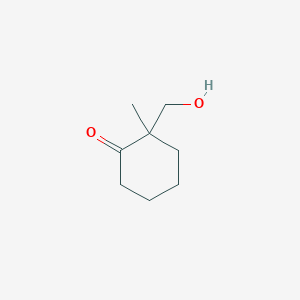
(1r)-1-(quinolin-4-yl)ethan-1-amine
Übersicht
Beschreibung
®-1-(quinolin-4-yl)ethanamine is a chiral amine derivative of quinoline, a heterocyclic aromatic organic compound. Quinolines are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The ®-enantiomer of 1-(quinolin-4-yl)ethanamine is of particular interest due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(quinolin-4-yl)ethanamine typically involves the following steps:
Quinoline Formation: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Doebner-Miller reaction, and Friedländer synthesis.
Industrial Production Methods
Industrial production of ®-1-(quinolin-4-yl)ethanamine may involve large-scale asymmetric synthesis using chiral catalysts and optimized reaction conditions to ensure high yield and enantiomeric purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(quinolin-4-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form imines or nitriles under specific conditions.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
®-1-(quinolin-4-yl)ethanamine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of ®-1-(quinolin-4-yl)ethanamine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: The parent compound with a wide range of applications in medicinal and synthetic chemistry.
4-Quinolone: Known for its pharmaceutical applications, including as an antibacterial agent.
4(3H)-Quinazolinone: Exhibits antimalarial, antitumor, and antimicrobial properties.
Uniqueness
®-1-(quinolin-4-yl)ethanamine is unique due to its chiral nature and specific biological activities. Its ®-enantiomer may exhibit different pharmacological properties compared to its (S)-enantiomer, making it a valuable compound for enantioselective studies and applications .
Eigenschaften
CAS-Nummer |
1001906-55-3 |
|---|---|
Molekularformel |
C11H12N2 |
Molekulargewicht |
172.23 g/mol |
IUPAC-Name |
(1R)-1-quinolin-4-ylethanamine |
InChI |
InChI=1S/C11H12N2/c1-8(12)9-6-7-13-11-5-3-2-4-10(9)11/h2-8H,12H2,1H3/t8-/m1/s1 |
InChI-Schlüssel |
RFPFJPRJGSDGAG-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](C1=CC=NC2=CC=CC=C12)N |
Kanonische SMILES |
CC(C1=CC=NC2=CC=CC=C12)N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2,5-Pyrrolidinedione, 1-[[(trifluoromethyl)sulfonyl]oxy]-](/img/structure/B8643454.png)


![4-[6-(4-Isopropylpiperazin-1-yl)pyridazin-3-yl]benzonitrile](/img/structure/B8643475.png)




![Methyl 4-(octyloxy)-2-[(pent-4-en-1-yl)oxy]benzoate](/img/structure/B8643521.png)
![N-methyl-1-thieno[3,2-b]thiophen-5-ylmethanamine](/img/structure/B8643525.png)
![Ethanol, 2-[2-[2-(ethenyloxy)ethoxy]ethoxy]-](/img/structure/B8643534.png)



